molecular formula C22H13NO2S4 B14356893 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione CAS No. 90573-28-7

5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione

Cat. No.: B14356893
CAS No.: 90573-28-7
M. Wt: 451.6 g/mol
InChI Key: ZILZWCXPUMIEDD-UHFFFAOYSA-N
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Description

5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is a complex organic compound featuring an anthracene core substituted with amino and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of thiophene groups through thiolation reactions. The amino group is then introduced via amination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiophene or anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene and thiophene compounds.

Scientific Research Applications

5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially inhibiting or modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,4-bis[(phenyl)sulfanyl]anthracene-9,10-dione
  • 5-Amino-1,4-bis[(furan-2-yl)sulfanyl]anthracene-9,10-dione
  • 5-Amino-1,4-bis[(pyridin-2-yl)sulfanyl]anthracene-9,10-dione

Uniqueness

5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione is unique due to the presence of thiophene groups, which impart distinct electronic and steric properties

Properties

CAS No.

90573-28-7

Molecular Formula

C22H13NO2S4

Molecular Weight

451.6 g/mol

IUPAC Name

5-amino-1,4-bis(thiophen-2-ylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C22H13NO2S4/c23-13-5-1-4-12-18(13)22(25)20-15(29-17-7-3-11-27-17)9-8-14(19(20)21(12)24)28-16-6-2-10-26-16/h1-11H,23H2

InChI Key

ZILZWCXPUMIEDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C=CC(=C3C2=O)SC4=CC=CS4)SC5=CC=CS5

Origin of Product

United States

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